![molecular formula C11H20ClNO4S B13523064 tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is an organic compound with significant applications in organic synthesis and biomedical research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a chlorosulfonyl functional group.
Preparation Methods
The synthesis of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Scientific Research Applications
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a cyclopropyl ring instead of a cyclopentyl ring, which affects its reactivity and stability.
tert-butyl N-{1-[(chlorosulfonyl)methyl]piperidin-4-yl}carbamate: This compound contains a piperidine ring, which influences its biological activity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H20ClNO4S |
|---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
tert-butyl N-[1-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20ClNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
InChI Key |
IFUZFBPXLXAKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


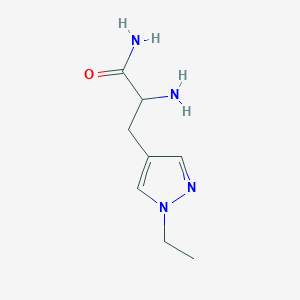
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
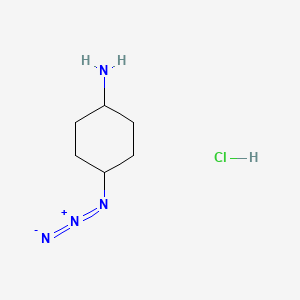
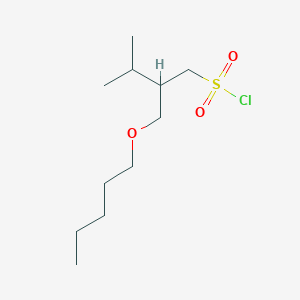
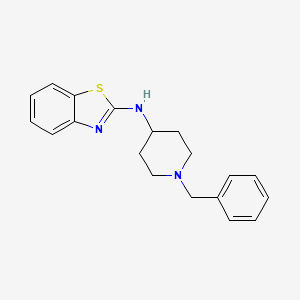
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)

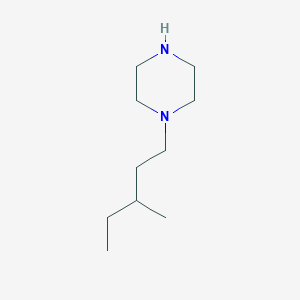
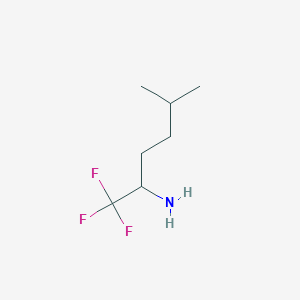
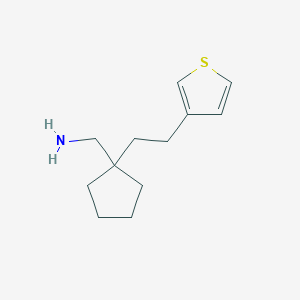
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
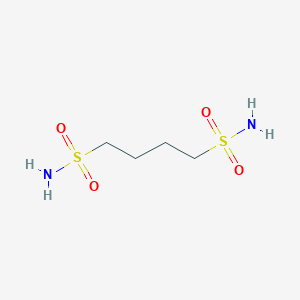
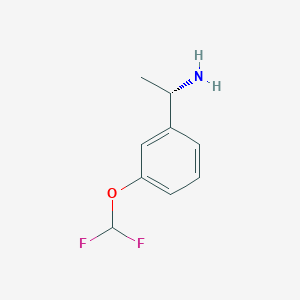
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
